Product packaging for 9,11-Anhydrobudesonide(Cat. No.:CAS No. 313474-58-7)

9,11-Anhydrobudesonide

Katalognummer: B124950
CAS-Nummer: 313474-58-7
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: BGHUSGMMTUEBEE-RHFXYJBUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

9,11-Anhydrobudesonide, also known as Budesonide EP Impurity H, is a pharmaceutical impurity and degradation product of the corticosteroid Budesonide . It is characterized by a defining structural alteration involving a double bond between carbon atoms 9 and 11 (a Δ9,11 double bond) of the steroid nucleus, which distinguishes it from the parent active pharmaceutical ingredient . This compound is provided as a white to off-white solid with the molecular formula C25H32O5 and a molecular weight of 412.52 g/mol . In a research context, this compound serves as a critical qualified reference standard in analytical chemistry and pharmaceutical development . Its primary applications include use in method development, validation, and quality control (QC) for the commercial production of Budesonide . It is also essential for filing Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) with regulatory bodies like the FDA . Researchers utilize this high-purity impurity to ensure the identity, purity, and performance of their analytical methods, such as High-Performance Liquid Chromatography (HPLC), guaranteeing the safety and quality of Budesonide drug products . The product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals . It is recommended to be stored refrigerated at 2-8°C, often under an inert atmosphere for optimal stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32O5 B124950 9,11-Anhydrobudesonide CAS No. 313474-58-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O5/c1-4-5-22-29-21-13-19-17-7-6-15-12-16(27)8-10-23(15,2)18(17)9-11-24(19,3)25(21,30-22)20(28)14-26/h8-10,12,17,19,21-22,26H,4-7,11,13-14H2,1-3H3/t17-,19+,21-,22?,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHUSGMMTUEBEE-RHFXYJBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5(C4=CC[C@@]3([C@@]2(O1)C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313474-58-7
Record name 9,11-Anhydrobudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313474587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-ANHYDROBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGK3X9TC3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of 9,11 Anhydrobudesonide

Target-Oriented Synthesis of the 9,11-Anhydro Core Structure

The defining feature of 9,11-Anhydrobudesonide is the double bond between carbon atoms 9 and 11 of the steroid nucleus. The primary route to this structural motif is through the dehydration of the corresponding 11β-hydroxy steroid precursor, typically budesonide (B1683875) itself. This elimination reaction is a key step and can be achieved through various reagents and conditions, each with its own set of advantages and challenges.

Historically, methods for creating the Δ9(11)-double bond involved treating an 11β-hydroxy steroid with reagents like phosphorous oxychloride in pyridine (B92270) or a mixture of acetic acid and hydrochloric acid. google.com A more specific method involves the use of alkyl halosulfinates. google.com This approach is particularly valuable for the dehydration of 11β-hydroxy pregnanes that are unsaturated at the C-4 or C-5 position. google.com

More contemporary and regioselective methods have been developed to overcome common side reactions, such as the formation of the undesired Δ11,12-isomer. One such process utilizes phosphorus pentachloride (PCl5) for the dehydration of 11α-hydroxy corticosteroids, which yields the Δ9,11-triene with high regioselectivity (99:1). researchgate.net Other reagent systems that have been employed for the regioselective dehydration of 11-hydroxy steroids include phosphorus trichloride (B1173362) (PCl3), phosphoryl chloride (POCl3), and a combination of sulfuryl chloride (SO2Cl2) and imidazole. google.com A novel approach involves the deoxygenation of 9,11-epoxy steroids using hydroiodic acid (HI) to selectively form the Δ9,11-double bond. google.com

The synthesis of the 9,11-anhydro core can also be achieved through free-radical halogenation. This method introduces a halogen at the 9α-position, which can then be eliminated to form the double bond. acs.orgnih.gov

Method Reagents Key Features Reference(s)
Dehydration Alkyl halosulfinatesEffective for 11β-hydroxy pregnanes with C4/C5 unsaturation. google.com
Dehydration PCl5Highly regioselective for 11α-hydroxy steroids, minimizing Δ11,12-isomer formation. researchgate.net
Dehydration POCl3, PCl3, SO2Cl2/imidazoleAlternative reagents for regioselective dehydration. google.com
Deoxygenation HISelective formation of Δ9,11-steroids from 9,11-epoxy precursors. google.com
Free-Radical Halogenation Phenyliodine dichlorideIntroduction of a 9α-halo group for subsequent elimination. acs.orgnih.gov

Strategies for Selective Functionalization and Analog Preparation

Once the 9,11-anhydro core is established, further chemical modifications can be explored to generate a library of analogs. These modifications can target various positions on the steroid skeleton, leading to compounds with potentially different physicochemical and biological properties.

A key site for functionalization is the 9,11-double bond itself. For instance, the double bond can be converted to a 9α,11β-epoxide. This is a crucial intermediate in the synthesis of many potent corticosteroids. researchgate.net The process involves treating the Δ9,11-olefin with a reagent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in dimethylformamide (DMF) to form a 9α,11β-bromoformate, which is then cyclized with a base such as sodium hydroxide. researchgate.net

Another approach to functionalizing the 9,11-anhydro structure is through reactions at other positions of the steroid. For example, the 21-hydroxyl group of the parent budesonide can be phosphorylated to create budesonide 21-phosphate, a water-soluble derivative. While this has been demonstrated on budesonide, similar strategies could be applied to this compound.

The synthesis of cationic glucocorticoids from budesonide has also been reported. These derivatives, which can be mono- or disubstituted, are prepared by first converting the 21-hydroxyl group to a mesylate, followed by reaction with a polyamine like spermine. This strategy could be adapted for this compound to explore the effects of introducing cationic moieties.

Furthermore, the development of prodrugs, such as dextran-budesonide conjugates, offers another avenue for derivatization. These conjugates are designed for targeted drug delivery and are synthesized by linking the steroid to a polymer, often via a spacer molecule. This approach could be used to modify the pharmacokinetic profile of this compound.

Functionalization Strategy Target Site Reagents/Method Resulting Analog Type Reference(s)
Epoxidation 9,11-double bondDBH/DMF, then NaOH9α,11β-Epoxide researchgate.net
Phosphorylation 21-hydroxyl groupDiphosphoryl chloride or other phosphorylating agentsWater-soluble phosphate (B84403) ester
Cationic Derivatization 21-hydroxyl groupMesylation, then reaction with a polyamineCationic glucocorticoid
Prodrug Conjugation 21-hydroxyl groupLinkage to a polymer (e.g., dextran) via a spacerPolymer-drug conjugate

Stereochemical Control in this compound Synthesis

Stereochemistry is a paramount consideration in the synthesis of steroids, as the three-dimensional arrangement of atoms dictates their biological activity. For budesonide and its derivatives, a key stereocenter is at the C-22 position of the acetal (B89532) ring. Budesonide is a mixture of two epimers, 22R and 22S, with the 22R epimer being the more active form.

The stereoselective synthesis of the 22R epimer of budesonide has been a subject of significant research. One patented method involves the stereoselective transketalization of 9α-bromo- or 9α-iodo-desonide with butyraldehyde (B50154) in the presence of a hydrohalic acid (HBr or HI). This is followed by dehalogenation to yield budesonide with a high preponderance of the 22R epimer (over 90%). While this process is for budesonide, the principles of controlling the stereochemistry at C-22 are directly applicable to the synthesis of this compound.

The formation of the 9,11-double bond also has stereochemical implications. The dehydration of 11α-hydroxy steroids using PCl5 is proposed to proceed through a syn-elimination mechanism. researchgate.net The stereochemistry of the starting alcohol, therefore, influences the outcome of the reaction.

Furthermore, reactions at the 9,11-double bond, such as epoxidation, must be controlled to achieve the desired stereoisomer. The formation of the 9α,11β-epoxide is a stereospecific process that is crucial for the synthesis of many corticosteroids. The stereochemistry of the epoxide ring opening is also a critical step in the synthesis of C-11 functionalized steroids.

Novel Approaches for Efficient Chemical Transformations

The field of synthetic chemistry is continually evolving, with new methods being developed to improve the efficiency, selectivity, and scope of chemical transformations. These novel approaches have significant potential for the synthesis and derivatization of complex molecules like this compound.

One such area is late-stage functionalization, which focuses on the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This strategy avoids the need for de novo synthesis of each new analog. For steroids, this could involve the selective C-H functionalization to introduce new substituents at positions that are typically unreactive. acs.org

Biocatalysis offers another powerful tool for steroid modification. The use of whole-cell catalysts or isolated enzymes can achieve high levels of stereo- and regioselectivity that are often difficult to obtain with traditional chemical methods. For example, a method for the synthesis of 9,11-secosteroids utilizes a whole-cell biocatalyst for the stereo- and regioselective hydroxylation at the C-9 position of a steroid precursor. This is followed by chemical cleavage of the resulting vicinal diol. nih.gov

The use of novel reagents can also open up new avenues for chemical transformations. Diethylaminosulfur trifluoride (DAST) is a versatile reagent that can be used for the replacement of hydroxyl groups with fluorine, as well as for catalyzing water elimination and rearrangement reactions. The application of DAST to ecdysteroids has been shown to produce a variety of rearranged and fluorinated products, including the formation of a Δ9,11-double bond. mdpi.com This suggests that DAST could be a useful tool for the synthesis and derivatization of this compound.

Molecular Interactions and Receptor Binding Studies of 9,11 Anhydrobudesonide

Quantitative Assessment of Glucocorticoid Receptor Binding Affinity

The affinity of a glucocorticoid for its receptor is a primary determinant of its potency. For 9,11-Anhydrobudesonide, this is of particular interest due to the structural modification at the C9 and C11 positions, a change known to influence receptor interaction.

Radioligand Displacement Assays (In Vitro)

Radioligand displacement assays are a standard in vitro method to determine the binding affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound, in this case, this compound, is introduced at varying concentrations to compete with the radiolabeled ligand for the binding sites on the glucocorticoid receptor (GR). The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki), a measure of binding affinity.

While specific radioligand displacement assay data for this compound is not extensively available in the public domain, studies on analogous Δ-9,11 steroids provide valuable insights. For instance, the Δ-9,11 steroid Vamorolone has been shown to possess a high affinity for the glucocorticoid receptor. nih.gov Another Δ-9,11 analog, VBP1, exhibited binding to the GR, albeit at a reduced affinity compared to the potent glucocorticoid triamcinolone, with an IC50 of 6.53 x 10⁻⁸ M versus 1.34 x 10⁻⁹ M for triamcinolone. nih.gov

Competitive Binding Kinetics

Competitive binding kinetics studies provide information on the rates of association (kon) and dissociation (koff) of a ligand with its receptor. These parameters determine not only the affinity of the interaction but also the duration of the ligand-receptor complex, which can have significant implications for the biological response.

For budesonide (B1683875), the parent compound of this compound, detailed kinetic studies have been performed. Using human lung tissue, the association constant for budesonide with the glucocorticoid receptor was determined to be 18.9 x 10⁵ M⁻¹min⁻¹, and the dissociation constant was 25.0 x 10⁻⁴ min⁻¹. nih.gov This resulted in an equilibrium dissociation constant (KD) of 1.32 nM and a half-life of the budesonide-receptor complex of 4.6 hours. nih.gov It is hypothesized that the Δ-9,11 modification in this compound could alter these kinetics, potentially affecting the stability and duration of the receptor-ligand complex.

Comparative Receptor Affinity Profiling with Known Steroids

Comparing the receptor affinity of a novel compound to that of well-characterized steroids is crucial for understanding its potential potency. Budesonide itself demonstrates a very high affinity for the glucocorticoid receptor, significantly higher than that of dexamethasone. nih.govnih.govpatsnap.com The relative receptor affinity of budesonide is reported to be 855, with dexamethasone set as the reference at 100. nih.gov Studies have also shown that budesonide has a higher affinity for the recombinant glucocorticoid receptor than dexamethasone. drugbank.com

Inhaled corticosteroids are often compared based on their relative receptor affinities (RRAs). For example, fluticasone propionate has a higher RRA than budesonide. researchgate.netresearchgate.net The introduction of the 9,11-double bond in this compound is expected to modulate this affinity. As a reference, the metabolites of budesonide, 16α-hydroxyprednisolone and 6β-hydroxy-budesonide, show very weak competition for the glucocorticoid receptor, with affinities that are only 3% and 6% of that of dexamethasone, respectively. nih.gov

CompoundRelative Receptor Affinity (Dexamethasone = 100)
Dexamethasone100
Budesonide855 nih.gov
Fluticasone Propionate>1000 researchgate.netresearchgate.net
16α-hydroxyprednisolone (Budesonide Metabolite)3 nih.gov
6β-hydroxy-budesonide (Budesonide Metabolite)6 nih.gov

Investigation of Other Steroid Receptor Interactions

The selectivity of a glucocorticoid for the GR over other steroid receptors is a key factor in its side effect profile. Cross-reactivity with mineralocorticoid (MR), androgen (AR), estrogen (ER), and progesterone (PR) receptors can lead to unwanted hormonal effects.

Studies on Δ-9,11 glucocorticoid analogs have shown a favorable profile in this regard. Competitive binding assays revealed that the Δ-9,11 analog VBP1 showed no detectable binding to the estrogen or progesterone receptors. nih.gov For the androgen receptor, VBP1 exhibited a significantly reduced affinity, over 100-fold lower than that of the potent androgen methyltrienolone. nih.gov

The interaction with the mineralocorticoid receptor appears to be more variable among Δ-9,11 analogs. VBP1 demonstrated an 11-fold higher affinity for the MR than spironolactone, a known MR antagonist. nih.gov In contrast, another Δ-9,11 analog, anecortave, had a 5-fold lower binding affinity for the MR. nih.gov This suggests that subtle structural differences among Δ-9,11 steroids can lead to significant variations in their interaction with the mineralocorticoid receptor.

ReceptorInteraction Profile of Δ-9,11 Analogs (e.g., VBP1)
Mineralocorticoid Receptor (MR)Variable affinity (VBP1 showed 11-fold higher affinity than spironolactone) nih.gov
Androgen Receptor (AR)>100-fold reduced affinity compared to methyltrienolone nih.gov
Estrogen Receptor (ER)No detectable binding nih.gov
Progesterone Receptor (PR)No detectable binding nih.gov

Biophysical Characterization of Ligand-Receptor Complex Formation

The formation of the ligand-receptor complex initiates a cascade of molecular events that ultimately lead to a biological response. Biophysical techniques can provide detailed insights into the structural and dynamic changes that occur upon binding.

For Δ-9,11 steroids, a key structural feature is the absence of the C11-hydroxyl group, which is present in many conventional glucocorticoids. This hydroxyl group is known to form a hydrogen bond with the asparagine residue at position 564 (Asn564) in the glucocorticoid receptor's ligand-binding domain. nih.gov The lack of this hydrogen bond in the interaction of Δ-9,11 steroids with the GR, as demonstrated with vamorolone, leads to a weaker allosteric communication to the activation function 2 (AF-2) region of the receptor and more pronounced conformational dynamics. nih.gov This altered conformational state is believed to be responsible for the "dissociative" properties of some Δ-9,11 steroids, where the anti-inflammatory effects (transrepression) are retained, while the metabolic side effects (transactivation) are reduced. nih.govnih.gov The Δ-9,11 modification results in a ligand-receptor complex that can still effectively inhibit pro-inflammatory transcription factors like NF-κB but is less efficient at activating the transcription of genes associated with glucocorticoid side effects. nih.gov

Enzymatic Biotransformation and Preclinical Metabolism of 9,11 Anhydrobudesonide

In Vitro Hepatic and Extrahepatic Metabolic Pathways

In vitro studies using liver microsomes and other cellular systems are crucial for identifying the enzymes and pathways involved in the metabolism of xenobiotics.

The primary enzymes responsible for the phase I metabolism of steroids belong to the cytochrome P450 (CYP) superfamily. nih.govmdpi.com For corticosteroids, the CYP3A subfamily is particularly important. Budesonide (B1683875), the direct precursor to 9,11-Anhydrobudesonide, is metabolized in human liver microsomes by cytochrome P450 3A (CYP3A) enzymes. researchgate.net

Research on other novel Δ9,11 steroids, such as VBP15, further supports the central role of this enzyme subfamily. Studies showed that VBP15 moderately induces CYP3A4 in human hepatocyte donors, an effect common among steroids. nih.gov Given that CYP3A4 is one of the most abundant and significant drug-metabolizing enzymes in the human liver, it is the likely candidate for mediating the oxidative metabolism of this compound. mdpi.commdpi.com

Metabolite profiling helps to identify the chemical modifications a compound undergoes. For budesonide, the primary metabolites formed by human liver microsomes have been identified as 6β-hydroxybudesonide and 16α-hydroxyprednisolone, indicating that hydroxylation is a key metabolic route. researchgate.netnih.gov

Studies on other structurally similar steroids, such as 4,9,11-trien-3-one derivatives, have demonstrated that hydroxylation, reduction, and subsequent phase II glucuronide conjugation are the most prominent metabolic reactions observed in vitro. nih.gov These findings suggest that this compound likely undergoes similar biotransformations, involving the addition of hydroxyl groups to the steroid core, followed by conjugation to increase water solubility for excretion.

Interestingly, some related Δ9,11 steroids exhibit high metabolic stability. For instance, in studies with VBP15, 80% or more of the parent compound remained after a one-hour incubation with human, dog, and monkey liver microsomes, suggesting a degree of resistance to extensive metabolism. nih.gov

Compound ClassKey Metabolic Pathways (In Vitro)Primary EnzymesReference
Budesonide (Precursor)Hydroxylation (6β and 16α positions)CYP3A researchgate.netnih.gov
4,9,11-trien-3-one steroidsHydroxylation, Reduction, GlucuronidationNot specified nih.gov
VBP15 (Δ9,11 steroid)High metabolic stability; moderate CYP3A4 inductionCYP3A4 nih.gov

Pharmacokinetic Disposition in Preclinical Animal Models

Preclinical studies in animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Pharmacokinetic studies of the related Δ9,11 steroid VBP15 revealed good oral bioavailability in preclinical species, with values of 74.5% in mice and 53.2% in dogs. nih.gov As a lipophilic steroid, this compound would be expected to distribute readily into tissues. An important characteristic of its precursor, budesonide, is its ability to form fatty acid conjugates within lung tissue. nih.govnih.gov This esterification creates an intracellular depot of the drug, potentially prolonging its local activity, a mechanism that could also be relevant for this compound.

The elimination half-life of a compound indicates how quickly it is removed from the body. For the related compound VBP15, elimination was rapid in rodents but significantly slower in dogs. nih.gov The typical elimination route for steroid metabolites is excretion through urine and feces after they have been converted into more water-soluble forms via phase I and phase II metabolism. nih.govresearchgate.net

Significant variability in pharmacokinetics across different animal species is common. The elimination half-life of VBP15 demonstrates this clearly, with marked differences between rodents and canines. nih.gov While the metabolic stability of VBP15 was found to be similarly high across human, dog, and monkey liver microsomes, suggesting that the fundamental metabolic pathways may be conserved, the rate of these processes often differs due to species-specific expression and activity of CYP enzymes. nih.gov

SpeciesPharmacokinetic ParameterValue (for VBP15)Reference
MouseTerminal Half-life0.35 hours nih.gov
MouseBioavailability74.5% nih.gov
RatTerminal Half-life0.58 hours nih.gov
DogTerminal Half-life5.42 hours nih.gov
DogBioavailability53.2% nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 9,11 Anhydrobudesonide Analogs

Correlation of Structural Features with Glucocorticoid Receptor Binding

The binding affinity of 9,11-Anhydrobudesonide analogs to the glucocorticoid receptor (GR) is a primary determinant of their potency. The introduction of the Δ-9,11 double bond, which characterizes these anhydro derivatives, significantly influences this interaction. While specific binding data for a wide range of this compound analogs is not extensively published, studies on analogous Δ-9,11 modified glucocorticoids indicate that they retain the ability to bind to the GR, albeit with a potentially lower affinity compared to their parent compounds like budesonide (B1683875). For instance, one study showed that a Δ-9,11 analog, VBP1, exhibited a binding affinity to the GR that was approximately 50-fold lower than that of triamcinolone. nih.gov This alteration in affinity underscores the critical role of the C-ring's conformation and electronic environment in receptor engagement.

The steric and electronic properties of substituents on the this compound scaffold play a pivotal role in modulating glucocorticoid receptor binding. Key positions for substitution in corticosteroids include C16 and C17.

The 16α,17α-acetal group, a hallmark of budesonide, significantly enhances topical anti-inflammatory potency. nih.gov In this compound analogs, modifications to this acetal (B89532) group can influence both steric bulk and electronic distribution. For example, altering the alkyl or aryl substituents on the acetal can impact the compound's fit within the receptor's binding pocket and its interaction with surrounding amino acid residues.

Furthermore, fluorination at the 9α-position is a common strategy to enhance glucocorticoid activity, partly due to the electron-withdrawing nature of fluorine, which can affect the conformation of the steroid nucleus. uomustansiriyah.edu.iq However, in this compound, this position is part of a double bond, precluding such substitution. Instead, modifications at other positions, such as the 6α-position, could be explored to modulate electronic parameters.

A hypothetical data table illustrating the potential impact of substituents on these parameters is presented below.

Substituent at C16/C17 Acetal Steric Effect (e.g., van der Waals volume) Electronic Effect (e.g., Hammett constant) Predicted GR Binding Affinity
Propyl (as in Budesonide)ModerateElectron-donatingHigh
PhenylLargeElectron-withdrawingModerate
MethylSmallElectron-donatingHigh
TrifluoromethylModerateStrongly electron-withdrawingLow

The formation of the 9,11-anhydro bridge, which is essentially a Δ-9,11 double bond, fundamentally alters the three-dimensional structure of the steroid's C-ring. This structural change flattens the B/C ring junction, which can impact how the ligand docks into the glucocorticoid receptor. Molecular dynamics simulations have suggested that the rigidity of the steroid's A and C rings is important for glucocorticoid and mineralocorticoid specificity, respectively. nih.gov The introduction of the Δ-9,11 double bond is believed to dissociate the transrepression (anti-inflammatory) and transactivation (side effects) pathways of the glucocorticoid receptor. nih.gov This dissociation suggests that the modified steroid-receptor complex may interact differently with co-regulator proteins and DNA response elements compared to the complex formed with traditional glucocorticoids. nih.gov

The Δ-9,11 modification appears to permit the ligand-GR complex to act as a monomer to inhibit transcription factors like NF-κB, while potentially hindering the dimerization required for binding to glucocorticoid response elements (GREs) in the promoter regions of genes associated with side effects. nih.gov

Exploration of Structure-Function Relationships Beyond Receptor Binding

The biological activity of this compound analogs extends beyond simple receptor binding and involves a cascade of downstream events. Emerging research indicates that certain glucocorticoids, like budesonide, can modulate cell plasticity, a function that may not be solely dependent on GR-mediated gene transcription. nih.govresearchgate.net These effects could be related to epigenetic modifications and alterations in the cellular transcriptome that are independent of the classical mechanisms of action. nih.govresearchgate.net

Development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable computational tools for predicting the biological activity and physicochemical properties of novel compounds based on their chemical structure. For this compound analogs, the development of robust QSAR/QSPR models could significantly accelerate the discovery of new derivatives with optimized therapeutic profiles.

A typical QSAR/QSPR study for this class of compounds would involve the following steps:

Data Collection: Gathering a dataset of this compound analogs with experimentally determined biological activities (e.g., GR binding affinity, anti-inflammatory potency) and physicochemical properties (e.g., solubility, logP).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment).

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity or property.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Compound Molecular Weight LogP Dipole Moment Predicted GR Binding Affinity (from model)
Analog 1430.53.22.5 D8.5
Analog 2444.53.53.1 D8.2
Analog 3416.52.92.2 D8.9
Analog 4458.63.83.5 D7.9

Such models, once developed and validated, could be used to virtually screen large libraries of potential this compound analogs, prioritizing the synthesis and experimental testing of the most promising candidates.

Preclinical Efficacy and Pharmacodynamic Investigations of 9,11 Anhydrobudesonide

Cellular Assays for Glucocorticoid Agonist/Antagonist Activity (In Vitro)

In vitro cellular assays are fundamental in determining the activity of a compound at the glucocorticoid receptor (GR). These assays can elucidate whether a compound acts as an agonist, stimulating the receptor, or an antagonist, blocking the receptor's activity. Key assays for a compound like 9,11-Anhydrobudesonide would typically include:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Inhibition Assays: Glucocorticoids are well-known for their anti-inflammatory effects, which are largely mediated through the inhibition of the pro-inflammatory transcription factor NF-κB. Assays measuring the inhibition of NF-κB signaling pathways in response to inflammatory stimuli are therefore critical.

Glucocorticoid Receptor (GR) Translocation Assays: These assays visualize or quantify the movement of the GR from the cytoplasm into the nucleus upon ligand binding. This nuclear translocation is a crucial step for the GR to exert its effects on gene expression.

Studies on other Δ-9,11 modified glucocorticoids have demonstrated the utility of these assays in characterizing their unique "dissociative" properties, where anti-inflammatory effects (transrepression) are separated from some of the metabolic side effects (transactivation). However, specific data from such assays for this compound are not currently available.

Molecular Biomarker Identification in Preclinical Models

The identification of molecular biomarkers is a key aspect of preclinical drug development. These biomarkers can provide insights into a compound's mechanism of action and serve as indicators of its pharmacodynamic effects. For a compound like this compound, this would involve analyzing changes in gene and protein expression in response to treatment in preclinical models.

Commonly investigated biomarkers for glucocorticoid-like compounds include:

Genes regulated by the Glucocorticoid Receptor: Analysis of upstream and downstream targets of GR signaling.

Inflammatory Cytokines and Chemokines: Measurement of key inflammatory mediators to assess the compound's anti-inflammatory activity.

Without specific preclinical studies on this compound, no molecular biomarkers have been identified for this particular compound.

Investigation in Relevant Non-Human In Vivo Models

In vivo studies in relevant animal models are essential to understand the efficacy and pharmacodynamics of a new chemical entity in a whole-organism context. These studies provide crucial information that cannot be obtained from in vitro experiments alone.

Model Selection and Validation Methodologies

The choice of an appropriate animal model is critical and depends on the intended therapeutic application of the compound. For an anti-inflammatory agent, models of diseases such as rheumatoid arthritis, inflammatory bowel disease, or asthma would be relevant.

The validation of these models involves ensuring that they accurately mimic the pathophysiology of the human disease and that they are sensitive to standard-of-care treatments, against which the new compound can be compared. For instance, in models of muscular dystrophy, functional outcomes and histological improvements are key validation parameters. While mouse models of muscular dystrophy have been used to evaluate other Δ-9,11 glucocorticoid analogs, there is no information available on the use of any in vivo models to specifically investigate this compound.

Pharmacodynamic Endpoints and Measurement Techniques

Pharmacodynamic endpoints are the measurable effects of a drug on the body. In preclinical in vivo studies of an anti-inflammatory compound, these would include:

Clinical signs of disease: For example, reduction in paw swelling in an arthritis model.

Histopathological analysis: Microscopic examination of tissues to assess inflammation and tissue damage.

Biomarker levels: Measurement of inflammatory markers in blood or tissue samples.

As no in vivo studies for this compound have been published, there is no data on the pharmacodynamic endpoints or the measurement techniques that have been employed for this specific compound.

Advanced Analytical Techniques for the Characterization and Quantification of 9,11 Anhydrobudesonide

Chromatographic Separations (e.g., HPLC, GC) for Purity and Identity Confirmation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purity assessment of 9,11-Anhydrobudesonide from its parent compound, budesonide (B1683875), and other related substances. Gas Chromatography (GC) may also be employed, typically after derivatization, for the analysis of volatile steroid derivatives.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of budesonide and its related compounds. rjptonline.orgijrpr.com Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient from all potential degradation products, ensuring that the analytical method is specific. nih.govrjptonline.org The separation of this compound is achieved by optimizing various chromatographic parameters to resolve it from the epimers of budesonide (22R and 22S) and other process-related impurities or degradants. nih.govresearchgate.net

Key aspects of HPLC method development include the choice of a stationary phase, mobile phase composition, and detector settings. C18 columns are frequently used, providing the necessary hydrophobicity for retaining and separating steroids. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rjptonline.orgresearchgate.netnih.gov Gradient elution is commonly employed to achieve optimal separation of a wide range of impurities with different polarities. UV detection is typically set at the maximum absorbance wavelength of the steroidal A-ring chromophore, which is around 240-244 nm. nih.govnih.govnanobioletters.com

Interactive Table: Typical HPLC Conditions for the Analysis of Budesonide and Related Impurities

ParameterCondition
Column Hypersil C18, μ-Bondapak C18, Zorbox C18
Mobile Phase Acetonitrile/Methanol and Phosphate/Formate Buffer
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 240-244 nm
Injection Volume 20 - 100 µL
Temperature Ambient or controlled (e.g., 40 °C)

Gas Chromatography (GC):

While less common than HPLC for non-volatile compounds like steroids, GC can be used following a derivatization step to increase the volatility and thermal stability of the analyte. However, for routine purity and identity confirmation of this compound, HPLC is generally the preferred method due to its simplicity and the avoidance of high temperatures that could potentially degrade the sample.

Mass Spectrometry Applications for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of unknown impurities and the identification of metabolites. rjptonline.orgnih.gov For this compound, LC-MS/MS (tandem mass spectrometry) provides detailed structural information through controlled fragmentation of the molecule.

Structural Elucidation:

High-resolution mass spectrometry (HRMS), for instance, using a Quadrupole Time-of-Flight (QTOF) analyzer, allows for the determination of the elemental composition of this compound from its accurate mass. nih.gov In LC-MS/MS experiments, the parent ion corresponding to the protonated molecule [M+H]+ of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. The fragmentation pattern of corticosteroids is often characterized by neutral losses of water, formaldehyde, and parts of the side chains, which helps in confirming the core steroidal structure and identifying modifications. nih.gov For instance, studies on budesonide degradation have utilized LC-QTOFMS to identify various impurities by analyzing their fragmentation pathways. nih.gov

Metabolite Identification:

LC-MS is a powerful technique for identifying metabolites of drugs in biological fluids. nih.govdshs-koeln.de Studies on budesonide metabolism have identified several metabolites in urine and liver incubations using LC-MS. nih.govcapes.gov.br If this compound is formed as a metabolite, its presence in biological samples can be confirmed by comparing the retention time and mass spectrum of the detected peak with that of a reference standard. The use of stable isotope-labeled budesonide can further aid in distinguishing drug-related metabolites from endogenous compounds in the biological matrix. nih.gov

Interactive Table: Mass Spectrometry Parameters for the Analysis of Budesonide-Related Compounds

ParameterDescription
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Ion Trap
Scan Mode Full Scan for screening, Product Ion Scan for fragmentation analysis
Collision Gas Argon or Nitrogen for Collision-Induced Dissociation (CID)
Parent Ion [M+H]+ for the compound of interest
Characteristic Fragments Based on the steroidal structure and specific functional groups

Spectroscopic Methods (e.g., NMR, IR) for Structural Analysis

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a secosteroid like this compound, characteristic signals would be expected for the olefinic protons in the A-ring, protons adjacent to carbonyl and hydroxyl groups, and the methyl protons of the steroid backbone. mdpi.comd-nb.info

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functionalization (e.g., C=O, C=C, C-O). d-nb.infonih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. nih.govnih.gov Studies on other 9,11-secosteroids have demonstrated the utility of these techniques in confirming their unique structures. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching: From the hydroxyl groups.

C=O stretching: From the ketone and any other carbonyl functionalities.

C=C stretching: From the double bonds in the steroid rings.

C-O stretching: From the hydroxyl and ether or acetal (B89532) groups.

Analysis of the IR spectra of budesonide and related compounds helps in confirming the presence of these key functional groups.

Method Development and Validation for Bioanalytical Applications

The quantification of this compound in biological matrices such as plasma or urine requires the development and validation of a robust bioanalytical method, typically using HPLC-UV or, for higher sensitivity and selectivity, LC-MS/MS. googleapis.comderpharmachemica.comderpharmachemica.com Method validation is performed according to guidelines from regulatory agencies to ensure the reliability of the data. wisdomlib.org

The key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug and endogenous substances. googleapis.com

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. rjptonline.orgnih.govnanobioletters.com

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). nih.govgoogleapis.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. rjptonline.orgnih.gov

Recovery: The efficiency of the sample extraction process from the biological matrix. derpharmachemica.com

Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. derpharmachemica.comderpharmachemica.com

Interactive Table: Summary of Bioanalytical Method Validation Parameters

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
Recovery Consistent, precise, and reproducible
Stability Analyte concentration should be within ±15% of the initial concentration

Computational Chemistry and Molecular Modeling Approaches for 9,11 Anhydrobudesonide Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 9,11-Anhydrobudesonide, a key biological target is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that mediates the effects of glucocorticoids.

Docking simulations can predict the binding mode of this compound within the ligand-binding domain (LBD) of the GR. These simulations calculate a scoring function to estimate the binding affinity, which is often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

Table 1: Illustrative Example of Key Interactions for Glucocorticoid Receptor Ligands

Amino Acid ResidueInteraction TypeLigand Functional Group Involved
Gln570Hydrogen BondCarbonyl oxygen
Arg611Hydrogen BondHydroxyl group
Asn564Hydrogen BondHydroxyl group
Gln642van der WaalsSteroid backbone
Leu566van der WaalsSteroid backbone

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to study the conformational changes in both this compound and the glucocorticoid receptor upon binding.

By simulating the behavior of the this compound-GR complex in a solvated environment that mimics physiological conditions, researchers can assess the stability of the binding pose predicted by docking. nih.govmdpi.com These simulations can reveal how the ligand and receptor adapt to each other, the role of water molecules in the binding site, and the flexibility of different regions of the protein.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and can provide detailed information about the electronic structure of a molecule. For this compound, QM methods can be used to calculate a variety of electronic properties that are crucial for its reactivity and interactions.

One important application is the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. dergipark.org.trthaiscience.info

Another valuable output from QM calculations is the molecular electrostatic potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). chemrxiv.org For this compound, the MEP surface would highlight the electronegative oxygen atoms of the carbonyl and hydroxyl groups as likely sites for electrophilic attack or hydrogen bond donation.

Table 2: Hypothetical Electronic Properties of this compound from QM Calculations

PropertyDescriptionPredicted Feature for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Localized on the π-system of the steroid rings.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Localized on the α,β-unsaturated ketone system.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicator of chemical reactivity.A moderate gap, suggesting a balance of stability and reactivity.
Molecular Electrostatic Potential (MEP)Distribution of charge on the molecule's surface.Negative potential around carbonyl and hydroxyl oxygens; positive potential near hydroxyl hydrogens.

In Silico Prediction of ADME Properties and Metabolic Pathways

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential as a therapeutic agent. In silico tools can predict these properties based on the molecule's structure, providing an early assessment of its drug-likeness. nih.govnih.gov Various online platforms and software, such as SwissADME and pkCSM, utilize quantitative structure-property relationship (QSPR) models to make these predictions. nih.govrfppl.co.in

For this compound, these tools can predict parameters such as lipophilicity (LogP), water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Table 3: Predicted ADME Properties of this compound

ParameterPredicted ValueImplication
Molecular Weight412.52 g/mol Compliant with Lipinski's rule of five.
LogP (o/w)3.5-4.0Indicates good lipophilicity for membrane permeation.
Water SolubilityPoorly solubleTypical for steroid structures.
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier PermeantYes/NoPredictions can vary; indicates potential for CNS effects.
CYP Inhibition (e.g., CYP3A4)Inhibitor/Non-inhibitorPredicts potential for drug-drug interactions.
Skin Permeability (Log Kp)-5.0 to -6.0 cm/sModerate skin permeability.

Note: The values in this table are illustrative and would be generated using specific in silico prediction tools.

Cheminformatics and Machine Learning Applications in this compound Research

Cheminformatics involves the use of computational methods to analyze chemical data, while machine learning, a subset of artificial intelligence, can be used to build predictive models from this data. nih.gov In the context of this compound, these approaches can be applied in several ways.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of glucocorticoids with their biological activity. uni-ruse.bgnih.gov By including this compound and related Δ-9,11 steroids in a dataset of GR ligands, a QSAR model could identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence binding affinity and functional activity. chemrxiv.org This can help in understanding the structural requirements for potent GR modulation and in the design of new analogs with improved properties.

Machine learning algorithms, such as random forests and support vector machines, can be trained on large datasets of compounds with known activities to classify new molecules or predict their properties. For instance, a machine learning model could be developed to predict whether a steroid is likely to be a potent GR agonist based on its structural features. Such models could be used to screen virtual libraries of compounds and prioritize candidates for further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.